molecular formula C18H24N6OS B12180829 1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12180829
M. Wt: 372.5 g/mol
InChI Key: ZBUUOPYHYGKATR-UHFFFAOYSA-N
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Description

1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a thiadiazole ring, and multiple isopropyl groups, making it an interesting subject for research and development.

Preparation Methods

The synthesis of 1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiadiazole ring: This step may involve the reaction of the pyrazolo[3,4-b]pyridine intermediate with thiadiazole-forming reagents under specific conditions.

    Attachment of isopropyl groups:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be susceptible to oxidation reactions, especially at the isopropyl groups.

    Reduction: Reduction reactions could target the thiadiazole ring or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at positions where the isopropyl groups are attached.

Common reagents and conditions for these reactions would depend on the specific functional groups involved and the desired products. Major products formed from these reactions would vary based on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects would be mediated through these interactions, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Similar compounds to 1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives and thiadiazole-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of structural elements, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N6OS

Molecular Weight

372.5 g/mol

IUPAC Name

1,6-di(propan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H24N6OS/c1-9(2)14-7-12(13-8-19-24(11(5)6)15(13)20-14)16(25)21-18-23-22-17(26-18)10(3)4/h7-11H,1-6H3,(H,21,23,25)

InChI Key

ZBUUOPYHYGKATR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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